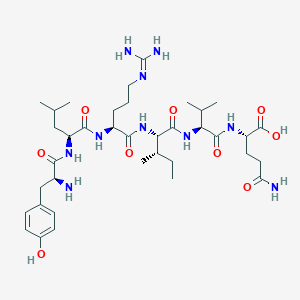
3-Hydroxypregnane-21-nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypregnane-21-nitrile: is a synthetic organic compound belonging to the class of nitriles It is structurally characterized by the presence of a hydroxyl group at the third carbon and a nitrile group at the twenty-first carbon of the pregnane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnane-21-nitrile can be achieved through several methods. One common approach involves the dehydration of 3-hydroxypregnane-21-carboxamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) as dehydrating agents . Another method includes the oxidation of 3-hydroxypregnane-21-aldehyde followed by the Schmidt reaction with hydrazoic acid (HN3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 3-oxo-pregnane-21-nitrile using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-hydroxypregnane-21-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the nitrile group can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products:
Oxidation: 3-oxo-pregnane-21-nitrile.
Reduction: 3-hydroxypregnane-21-amine.
Substitution: 3-hydroxypregnane-21-carboxamide or 3-hydroxypregnane-21-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxypregnane-21-nitrile is used as an intermediate in the synthesis of various steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of nitrile-containing steroids in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of steroidal drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes .
Mecanismo De Acción
3-Hydroxypregnane-21-nitrile exerts its effects through interactions with specific molecular targets, such as GABA_A receptors. It acts as a noncompetitive antagonist, inhibiting the potentiation induced by other steroids . The compound’s mechanism involves binding to the receptor and altering its conformation, thereby modulating the receptor’s activity and influencing neurotransmission .
Comparación Con Compuestos Similares
- 3-Hydroxypregnane-21-carboxamide
- 3-Hydroxypregnane-21-aldehyde
- 3-Oxo-pregnane-21-nitrile
Comparison: 3-Hydroxypregnane-21-nitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and receptor interactions, making it a valuable compound for specific applications .
Propiedades
Número CAS |
31020-69-6 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H33NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-19,23H,3-11,13H2,1-2H3 |
Clave InChI |
OPCMXKMPHKWUSD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4CC#N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


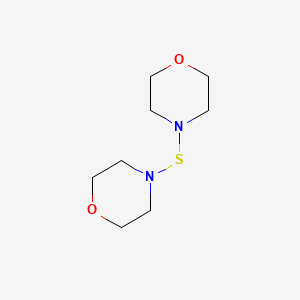
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
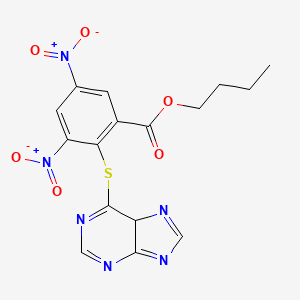
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
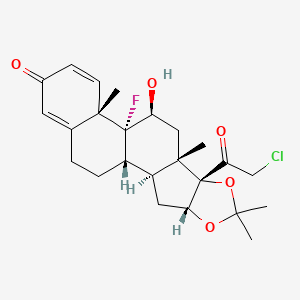
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
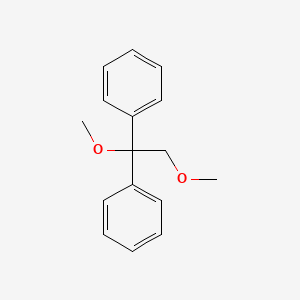
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
